2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
2-{[5-(3-Methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a class of molecules widely investigated for their bioactivity, particularly in anticancer and antimicrobial contexts, due to the triazole scaffold’s ability to interact with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-11-7-8-16(14-18)20-23-24-21(26(20)25-12-5-6-13-25)29-15-19(27)22-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWZNQBBTXHCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide (CAS Number: 896319-65-6) is a novel organic molecule that integrates a triazole ring, a pyrrole moiety, and a sulfanyl group. This unique structure suggests potential biological activities , including antibacterial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The presence of various functional groups indicates its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₅O₂S |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 896319-65-6 |
Antibacterial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial activity. For instance, derivatives of triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies involving similar compounds, it was noted that they displayed potent activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
Case Study:
In one study, derivatives similar to the target compound were tested using the agar disc-diffusion method. The results indicated that several compounds exhibited substantial inhibition against E. coli and S. aureus, suggesting that the sulfanyl group may enhance antibacterial efficacy .
Anticancer Activity
Mercapto-substituted triazoles have been recognized for their potential in cancer therapy. The compound under review has been linked to chemopreventive effects due to its ability to induce apoptosis in cancer cells. For example, similar triazole derivatives demonstrated cytotoxic effects against colon carcinoma and breast cancer cell lines with IC50 values indicating strong activity .
Comparison of IC50 Values:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H... | HCT-116 (Colon Carcinoma) | 6.2 |
| Another Triazole Derivative | T47D (Breast Cancer) | 27.3 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Signal Transduction Modulation: It could interfere with signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Scientific Research Applications
Structural Overview
The compound features several key structural components:
- Triazole Ring : Known for its diverse biological activities, particularly in antifungal and antibacterial applications.
- Pyrrole Ring : Enhances the compound's reactivity and potential biological interactions.
- Methoxyphenyl Group : Contributes to the overall pharmacological profile by influencing solubility and binding affinity.
The molecular formula is with a molecular weight of approximately 446.5 g/mol. The presence of the sulfanyl group is particularly significant as it enhances the compound's reactivity and potential therapeutic applications.
Antimicrobial Properties
Recent studies have demonstrated that 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide exhibits promising antimicrobial activity against various strains of bacteria and fungi. The triazole derivatives are recognized for their efficacy in inhibiting microbial growth due to their ability to interfere with cell membrane synthesis and function.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| This compound | 31.25 | Strong |
| Standard Antibiotics (e.g., Ampicillin) | 15 | Moderate |
Enzyme Inhibition
This compound has shown potential in inhibiting key enzymes involved in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis; inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid biosynthesis; inhibition can disrupt lipid metabolism in pathogenic bacteria.
Molecular docking studies reveal strong binding interactions with these enzymes, suggesting a potential mechanism of action through competitive inhibition at active sites.
Anticancer Potential
Preliminary evaluations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Doxorubicin |
| A549 (Lung Cancer) | 10.0 | Doxorubicin |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound, highlighting its potential as a therapeutic agent:
- Antimicrobial Activity : In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.
- Cytotoxicity Against Cancer Cells : Several studies reported substantial growth inhibition in various cancer cell lines, indicating its potential role as an anticancer agent.
- In Silico Studies : Molecular docking studies have provided insights into the binding affinities and mechanisms of action for enzyme inhibition.
Comparison with Similar Compounds
Compound A: 2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Differences :
- Position 5: 4-Methoxybenzyl group instead of 3-methoxyphenyl.
- Acetamide group: N-[2-(trifluoromethyl)phenyl] vs. N-phenyl.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce aqueous solubility. The benzyl substitution at position 5 could alter steric interactions in target binding.
Compound B: N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Differences :
- Position 4: Ethyl group replaces pyrrole.
- Position 5: 3-Pyridinyl substituent instead of 3-methoxyphenyl.
- The ethyl group at position 4 may reduce π-π interactions compared to pyrrole.
Compound C: 2-{[4-Allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Structural Differences: Position 4: Allyl and benzotriazolylmethyl groups replace pyrrole. Position 5: No aryl substituent.
- Impact : The benzotriazole moiety may confer photostability, while the allyl group introduces reactivity for further functionalization.
Physicochemical Properties
Crystallographic and Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
